5-Chloro-2,4-difluoropyridine
Description
5-Chloro-2,4-difluoropyridine (CAS: 1807257-52-8) is a halogenated pyridine derivative with the molecular formula C₅H₂ClF₂N. Its structure features chlorine at the 5-position and fluorine atoms at the 2- and 4-positions on the pyridine ring (Figure 1). The compound is characterized by its planar aromatic ring system, with substituents influencing electronic properties and reactivity. Key structural attributes include:
- SMILES: C1=C(C(=CN=C1F)Cl)F
- InChIKey: BKEHDGPFLXDGDC-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values range from 121.8 Ų ([M+H]⁺) to 135.4 Ų ([M+Na]⁺), indicating moderate molecular compactness .
The compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its stability under inert storage conditions (2–8°C) and hazard profile (H302, H412, H226) necessitate careful handling .
Properties
IUPAC Name |
5-chloro-2,4-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEHDGPFLXDGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Fluoropyridine Precursors
A common strategy involves introducing chlorine into fluoropyridine derivatives. For example, 2,4-difluoropyridine can undergo electrophilic chlorination at the 5-position using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is typically conducted in inert solvents like dichloromethane or carbon tetrachloride at 0–25°C.
Fluorination of Chlorinated Intermediates
Fluorination is often achieved using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. The US5650517A patent highlights the use of sulfolane-dimethyl sulfoxide (DMSO) mixtures with KF/CsF blends to enhance fluoride ion availability.
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Substrate : 5-Chloro-2-fluoropyridine.
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Fluorinating Agent : KF/CsF (2:1 molar ratio).
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Solvent : Sulfolane-DMSO (3:1 v/v).
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Temperature : 180–190°C, 24 h.
Directed Ortho-Metalation (DoM) Strategies
Lithium-Based Metalation
Directed metalation enables precise functionalization of pyridine rings. A method from the Journal of Organic Chemistry involves using lithium diisopropylamide (LDA) to deprotonate 2-fluoropyridine derivatives, followed by quenching with chlorine sources.
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Deprotonation : 2,4-Difluoropyridine + LDA (1.3 equiv) in THF at −78°C.
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Chlorination : Addition of hexachloroethane (Cl₃C-CCl₃) at −78°C.
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Workup : Quench with NH₄Cl, extract with EtOAc.
Zinc-Mediated Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as Negishi coupling , allow the introduction of chloro groups. For instance, 2,4-difluoropyridylzinc bromide reacts with 5-chloro-1-iodopyridine in the presence of Pd(PPh₃)₄.
Key Parameters :
Reductive Dehalogenation Pathways
Hydrodechlorination
The US5650517A patent describes catalytic hydrogenation using Pd/C to remove excess halogens while retaining fluorine substituents.
Case Study :
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Substrate : 5-Chloro-2,3,4-trifluoropyridine.
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Conditions : H₂ (1 atm), Pd/C (5 wt%), Et₃N, 90°C.
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Outcome : Selective removal of 3-Cl to yield 5-chloro-2,4-difluoropyridine.
One-Pot Multistep Synthesis
Consecutive Halogenation-Fluorination
A scalable one-pot method from CN106008329A involves:
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Chlorination : 2-Aminopyridine → 2-Amino-3,5-dichloropyridine (using SOCl₂).
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Diazotization/Sandmeyer Reaction : Conversion to 2,3,5-trichloropyridine.
Performance Metrics :
Comparative Analysis of Methods
| Method | Substrate | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Halogenation-Fluorination | 2,4-Difluoropyridine | NCS, KF/CsF | 0–190 | 78–85 | 95–98.5 |
| Directed Metalation | 2,4-Difluoropyridine | LDA, Cl₃C-CCl₃ | −78 | 72 | >95 |
| Reductive Dehalogenation | 5-Chloro-2,3,4-trifluoropyridine | H₂, Pd/C | 90 | 91 | >99 |
| One-Pot Synthesis | 2-Aminopyridine | SOCl₂, KF/CsF | 145–190 | 90 | 99.8 |
Challenges and Optimization
Regioselectivity Control
Fluorination at the 4-position is hindered by steric and electronic factors. The US5650517A patent notes that solvent mixtures (e.g., sulfolane-DMPU) improve fluoride nucleophilicity, favoring 4-fluorination.
Side Reactions
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Overhalogenation : Mitigated by stoichiometric control (e.g., limiting Cl₂ gas flow).
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Ring Opening : Avoided by using anhydrous conditions and aprotic solvents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-difluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound N-oxide.
Reduction: Reduced derivatives such as this compound hydride.
Substitution: Substituted derivatives with different functional groups at the pyridine ring.
Scientific Research Applications
5-Chloro-2,4-difluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
5-Chloro-2,4-difluoropyridine is similar to other fluorinated pyridines, such as 5-chloro-2-fluoropyridine and 5-chloro-3-fluoropyridine. its unique combination of chlorine and fluorine atoms at specific positions on the pyridine ring distinguishes it from these compounds. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
5-Chloro-2,3-difluoropyridine
- Molecular Formula : C₅H₂ClF₂N (identical to 5-chloro-2,4-difluoropyridine).
- Key Differences : Fluorine substituents at the 2- and 3-positions instead of 2- and 4-positions.
- Applications : Used in the synthesis of dopamine/serotonin receptor agonists via coupling and boronic esterification reactions . Market reports highlight its growing demand in specialty chemical industries .
- Regulatory Status : Registered under EC 202-586-5, with production and safety data standardized .
5-Chloro-2,4-dihydroxypyridine (CDHP)
- Structure : Hydroxyl groups replace fluorine at positions 2 and 3.
- Biological Activity : Acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor, enhancing the antitumor efficacy of 5-fluorouracil (5-FU) in combination therapies (e.g., S-1 regimen). S-1 (containing CDHP) demonstrated 57% tumor growth inhibition in colorectal cancer models, outperforming UFT (18%) .
5-Chloro-2-fluoro-4-iodopyridine
2-Chloro-5-iodopyridine
- Structure : Chlorine at position 2 and iodine at position 5.
- Applications : Intermediate in synthesizing trifluoromethylpyridine derivatives for agrochemicals .
Structural and Functional Analysis
Electronic Effects
- Electron-Withdrawing Groups : Fluorine and chlorine atoms decrease electron density on the pyridine ring, directing electrophilic substitution to specific positions. For example, this compound’s reactivity is influenced by the meta-directing nature of chlorine and fluorine .
Biological Activity
5-Chloro-2,4-difluoropyridine is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of chlorine and fluorine atoms on the pyridine ring enhances its reactivity and biological activity. The unique electronic properties imparted by these halogen substituents make it a candidate for drug development and agrochemical applications.
The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is known to exhibit:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound can inhibit the growth of various microbial strains, suggesting potential use in antimicrobial therapies.
- Antiviral Properties : Research has shown that certain analogs may possess antiviral effects, making them candidates for further pharmacological studies.
In Vitro Studies
Several in vitro studies have evaluated the efficacy of this compound against different cancer cell lines. Notably:
- Cell Proliferation Inhibition : A study demonstrated that this compound exhibited potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that interfere with nucleic acid synthesis .
Comparative Biological Activity
To better understand the biological potential of this compound, a comparison was made with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Chloro-2-fluoropyridin-4-amine | Similar pyridine ring with different substitution | 0.85 |
| 2-Chloro-5-fluoropyridine | Different substitution patterns | 0.78 |
| 3,5-Dichloro-2,6-difluoropyridine | Varying halogen positions | 0.72 |
These comparisons highlight how variations in substitution can significantly influence biological properties and activities.
Case Studies
- Antimicrobial Efficacy : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, showcasing its potential as a broad-spectrum antimicrobial agent.
- Cancer Research : In a study assessing various pyridine derivatives for anticancer properties, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 25 µM. This suggests its potential role in developing new chemotherapeutic agents.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This characteristic is crucial for developing central nervous system-targeted therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-2,4-difluoropyridine, and how do reaction conditions influence yield and purity?
- Methodology :
- Halogenation strategies : Sequential halogenation of pyridine derivatives using POCl₃ for chlorination followed by fluorination with KF or HF-pyridine under controlled temperatures (80–120°C) .
- Nucleophilic aromatic substitution : Substitution of nitro or amino groups in pre-functionalized pyridines using halogenating agents like Cl₂ or F₂ gas. Optimize stoichiometry and solvent polarity (e.g., DMF or DMSO) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to isolate isomers. Monitor purity via GC-MS or HPLC (>98% purity threshold) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹⁹F NMR to resolve fluorine environments (δ -110 to -150 ppm for meta/para fluorines) and ¹H NMR for coupling patterns (e.g., J₃,4 ~5–7 Hz) .
- X-ray crystallography : Determine bond angles (e.g., C-Cl bond length ~1.73 Å) and crystal packing. Compare with computational models (DFT/B3LYP) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 164.97 .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Key factors :
- Hydrolysis sensitivity : Susceptibility to nucleophilic attack at C2/C4 fluorines in basic conditions (pH >9). Stabilize with inert atmospheres (N₂/Ar) and anhydrous solvents .
- Thermal stability : Decomposition observed >200°C; store at 2–8°C in amber vials to prevent photodegradation .
- Compatibility : Avoid strong oxidizers (e.g., HNO₃) to prevent defluorination or ring-opening reactions .
Advanced Research Questions
Q. How does the regioselectivity of nucleophilic substitution in this compound vary with different nucleophiles (e.g., amines, thiols)?
- Mechanistic insights :
- Electronic effects : C5-chlorine (meta-directing) and C2/C4-fluorines (ortho/para-directing) create competing regiochemical outcomes. Use Hammett parameters (σₚ values: F=0.06, Cl=0.23) to predict reactivity .
- Experimental design : React with morpholine (soft nucleophile) in THF at 60°C; C5 substitution dominates due to chlorine’s electron-withdrawing effect. For thiophenol, C2/C4 substitution increases under acidic conditions (pH 3–5) .
- Monitoring : Track progress via TLC (Rf shift) and quantify regioselectivity using ¹⁹F NMR integration .
Q. What computational approaches best predict the reactivity and binding interactions of this compound in drug discovery contexts?
- Strategies :
- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinase inhibitors). Fluorine atoms enhance binding via C-F···H-N interactions .
- MD simulations : Assess solvation effects and conformational stability (RMSD <2 Å over 100 ns trajectories) .
- QSAR modeling : Corrogate substituent effects (Cl/F) with bioactivity using descriptors like logP and polar surface area .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound to synthesize biaryl derivatives?
- Protocol :
- Catalyst selection : Pd(PPh₃)₄ with SPhos ligand in toluene/EtOH (3:1) at 90°C for 12h. Chlorine acts as a better leaving group than fluorine .
- Substrate scope : Boronic acids with electron-withdrawing groups (e.g., p-CF₃) yield higher conversions (>80%) vs. electron-donating groups (<50%) .
- Workup : Purify via flash chromatography (hexane:EtOAc gradient) and characterize via HRMS and ¹H/¹³C NMR .
Q. What are the challenges in analyzing trace impurities or degradation products of this compound in biological matrices?
- Solutions :
- LC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile. Detect [M-H]⁻ ions in negative mode for chlorinated byproducts .
- Degradation pathways : Identify hydrolyzed products (e.g., 2,4-difluoropyridinol) via isotopic labeling (¹⁸O-H₂O) and HRMS fragmentation .
- Validation : Follow ICH guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) in spiked plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
